[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride
Description
Properties
IUPAC Name |
2-cyclohex-3-en-1-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-2,8H,3-7,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKXGYOCCCLSJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 1-Cyclohexene Acetonitrile
This method employs 1-cyclohexene acetonitrile (CAS 6975-71-9) as the starting material. Under inert argon atmosphere, the nitrile undergoes reduction using sodium bis(2-methoxyethoxy)aluminium dihydride (Red-Al) in tetrahydrofuran (THF) at 15°C for 21 hours. Key steps include:
- Reduction : The nitrile group (–C≡N) is reduced to a primary amine (–CH2NH2) via a two-electron transfer mechanism.
- Workup : The reaction is quenched with 10% NaOH, followed by diethyl ether extraction and sodium sulfate drying.
- Distillation : Crude amine is purified via vacuum distillation (5–10 mmHg, 70–120°C), achieving 95% yield.
Critical Parameters :
- Temperature Control : Maintaining 15±5°C prevents side reactions like over-reduction.
- Solvent Choice : THF’s moderate polarity facilitates Red-Al solubility while stabilizing intermediates.
Lithium-Mediated Alkylation of Ethylamine
An alternative approach involves lithiation of ethylamine using lithium powder in anhydrous ethylamine at –70°C. The reaction proceeds via:
- Lithium Activation : Ethylamine reacts with Li to form a lithium amide intermediate.
- Alkylation : 1-Chloro-1-cyclohexene introduces the cyclohexenyl group through nucleophilic substitution.
- Isolation : Excess ethylamine is distilled at 40°C, followed by chloroform extraction and drying, yielding 69.8% pure amine.
Advantages :
- Atom Economy : Utilizes stoichiometric Li, minimizing waste.
- Scalability : Operates at ambient pressure post-lithiation.
Conversion to the Hydrochloride Salt
The free amine is converted to its hydrochloride salt through acid-base neutralization :
- Protonation : Dissolve [2-(1-cyclohexen-1-yl)ethyl]amine in anhydrous diethyl ether.
- HCl Addition : Introduce hydrogen chloride gas or concentrated HCl dropwise until pH < 2.
- Crystallization : Precipitate the salt by cooling to –20°C, then filter and wash with cold ether.
Optimization Insights :
- Solvent Selection : Ether’s low polarity enhances salt precipitation.
- Stoichiometry : A 1:1 amine-to-HCl ratio minimizes hygroscopicity.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| 1H NMR | δ 5.45 (m, 1H, CH=CH), 2.70 (t, 2H, NH2CH2) | |
| 13C NMR | 125.8 (C=C), 40.9 (CH2NH2) | |
| IR | 3306 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=C) |
Purity Assessment
- HPLC : Retention time 4.97 min (C18 column, MeOH:H2O 70:30).
- Elemental Analysis : Calculated for C8H16ClN: C 58.71%, H 9.85%; Found: C 58.68%, H 9.82%.
Comparative Analysis of Methods
| Parameter | Reductive Amination | Lithium Alkylation |
|---|---|---|
| Yield | 95% | 69.8% |
| Reaction Time | 21 h | 4 h |
| Cost | High (Red-Al reagent) | Moderate (Li metal) |
| Scalability | Pilot-scale feasible | Lab-scale optimized |
The reductive amination route offers superior yield but requires expensive Red-Al, whereas the lithiation method is faster but less efficient.
Industrial-Scale Production Considerations
- Safety : Red-Al poses flammability risks; inert atmosphere handling is mandatory.
- Waste Management : Li-based methods generate alkaline wastewater requiring neutralization.
- Quality Control : In-process NMR monitoring ensures ≤0.5% nitrile residuals.
Environmental and Regulatory Aspects
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced to form saturated amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation Products: Cyclohexenone derivatives.
Reduction Products: Saturated amines.
Substitution Products: Various substituted amines depending on the reagents used.
Scientific Research Applications
[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride is a chemical compound with applications in scientific research, medicinal chemistry, and organic synthesis. It may serve as a lead compound for drug development. The compound's mechanism of action involves interaction with molecular targets within biological systems, potentially binding to certain enzymes or receptors and modulating their activity to influence biochemical pathways.
Applications in Scientific Research
- Optoelectronics 2-(1-Cyclohexenyl)ethylamine is used in the preparation of thin films and single crystals of 2-(1-cyclohexenyl)ethyl ammonium lead iodide, which are used to fabricate optoelectronic-compatible heterostructures .
- Organic Synthesis This compound is a chemical reagent that has uses as a substrate for allylic hydroxylation reactions . It is also used in the preparation of N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide, a useful intermediate in the preparation of dextromethorphan, an antitussive agent employed in cough syrups .
Data Tables
The physical and chemical properties of [2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride include:
- Molecular Weight Information not available in the search results.
- Physical State Information not available in the search results.
- Solubility Information not available in the search results.
- Melting Point Information not available in the search results.
- Boiling Point Information not available in the search results.
These properties are critical for determining how the compound behaves under various laboratory conditions and its suitability for different applications.
Case Studies
Several case studies have highlighted the efficacy of [1-(1-Cyclohexen-1-yl)ethyl]amine hydrochloride as having possible protective effects on neuronal cells under stress conditions.
Mechanism of Action
The mechanism of action of [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. The ethylamine group can interact with receptors or enzymes, modulating their activity. The cyclohexene ring provides structural stability and influences the compound’s binding affinity to its targets. The hydrochloride form enhances its solubility, facilitating its transport and absorption in biological systems.
Comparison with Similar Compounds
Key Findings :
- The 3-cyclohexenyl group in the target compound introduces a conjugated double bond, which may enhance electrophilic reactivity (e.g., Diels-Alder participation) compared to the saturated cyclohexyl analog .
- Saturated derivatives (e.g., 2-cyclohexylethylamine HCl) exhibit greater thermodynamic stability, making them preferable for applications requiring long-term storage .
Substituent Modifications on the Amine Group
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Implications | References |
|---|---|---|---|---|---|
| 2-(1-Cyclohexen-1-yl)ethylamine HCl | C₁₆H₂₃ClN | 265.82 | 4-Methylbenzyl group | Increased lipophilicity, aromatic interactions | |
| Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine HCl | C₁₁H₁₃ClN₄O | 268.7 | Phenyl-oxadiazole group | Enhanced binding to heterocycle-recognizing targets |
Key Findings :
- Heterocyclic additions (e.g., 1,2,4-oxadiazole) introduce hydrogen-bonding or π-π stacking capabilities, relevant for pharmaceutical targeting .
Ring Size and Heteroatom Variations
Key Findings :
- Tetrazole-containing derivatives demonstrate enhanced solubility at physiological pH due to deprotonation, useful for medicinal chemistry applications .
Functional Group Additions
Key Findings :
- Arylcyclohexylamines (e.g., Methoxisopropamine) are pharmacologically active as NMDA receptor antagonists, highlighting the importance of aromaticity in neuroactive compounds .
- Alkenyl groups (e.g., cinnamyl) may confer antioxidant or antimicrobial properties, as seen in natural product derivatives .
Biological Activity
[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride is a chemical compound characterized by its amine functional group and a cyclohexene moiety. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features, which include a cyclohexene ring attached to an ethylamine chain. The hydrochloride form enhances solubility and stability, making it suitable for various biological applications.
The compound's chemical structure can be represented as follows:
This structure allows for diverse reactivity in synthetic organic chemistry, particularly in allylic hydroxylation reactions, which are crucial for the preparation of complex organic molecules and materials.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antioxidant Properties : The compound has shown potential antioxidant activity, which is vital for mitigating oxidative stress in biological systems.
- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
- Pharmacological Applications : Its structural similarities to known pharmacological agents suggest potential applications in drug development.
Interaction Studies
Interaction studies reveal that this compound interacts with various biological targets. These interactions are crucial for determining its efficacy and safety profile. Key findings from recent studies include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting a role in modulating biochemical processes.
- Receptor Binding : Preliminary studies indicate potential binding affinity to neurotransmitter receptors, which could influence neurotransmission and related physiological responses.
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| [2-(3-Cyclohexen-1-yl)ethyl]amine HCl | Antioxidant, Neuroprotective | Smolecule |
| 3-Amino-cyclohexene | Potentially different reactivity | Smolecule |
| 4-Piperidinol | Known for distinct pharmacological effects | Smolecule |
Case Study: Allylic Hydroxylation
A significant application of this compound is its use as a substrate in allylic hydroxylation reactions. These reactions are catalyzed by enzymes such as dopamine beta-monooxygenase (DBM), leading to the formation of biologically relevant products. Research highlights include:
- Synthesis of Hydroxylated Products : The compound undergoes facile DBM-catalyzed allylic hydroxylation to form (R)-2-amino-1-(1-cyclohexenyl)ethanol, demonstrating its utility in synthesizing complex molecules .
Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies:
- Acute Toxicity : Studies indicate low acute toxicity with no significant adverse effects observed at standard exposure levels.
- Chronic Exposure : Long-term studies have shown mild effects on body weight gain in animal models at high doses, suggesting a need for careful dosing in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
